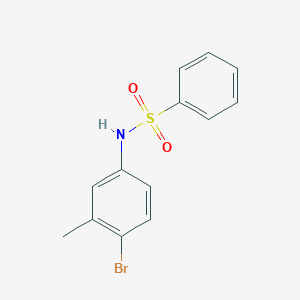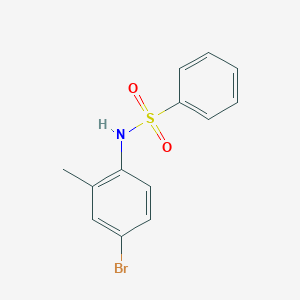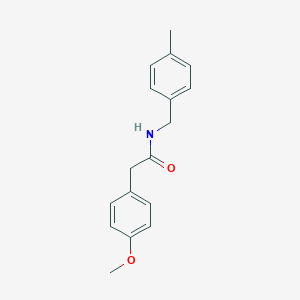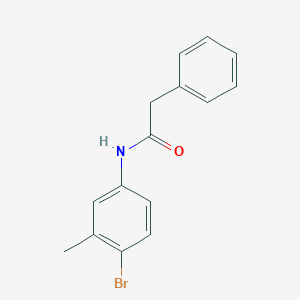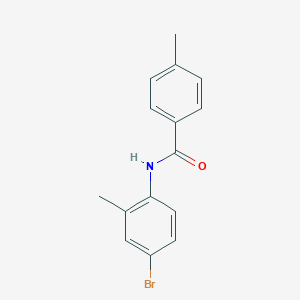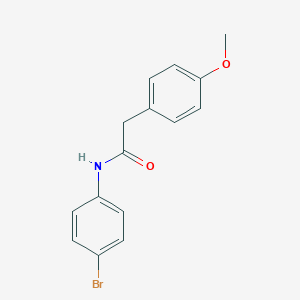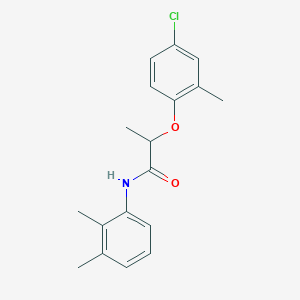
2-(4-chloro-2-methylphenoxy)-N-(2,3-dimethylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(2,3-dimethylphenyl)propanamide, commonly known as dicamba, is a herbicide that is widely used in agriculture to control broadleaf weeds. It is a selective herbicide that targets dicotyledonous plants while leaving monocotyledonous plants unharmed. Dicamba has been in use for over 50 years and has been a popular choice among farmers due to its effectiveness in controlling weeds.
作用機序
Dicamba works by disrupting the growth and development of dicotyledonous plants. It does this by mimicking the natural plant hormone auxin, which is responsible for regulating plant growth. Dicamba binds to the auxin receptor in the plant, causing abnormal growth and eventually leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been found to have a low toxicity to humans and animals. However, it can cause irritation to the skin, eyes, and respiratory system if it comes into contact with them. In plants, dicamba can cause stunted growth, leaf curling, and abnormal development of reproductive structures.
実験室実験の利点と制限
Dicamba is a widely used herbicide in agriculture due to its effectiveness in controlling broadleaf weeds. In lab experiments, dicamba can be used as a tool to study plant growth and development. However, it is important to note that dicamba is a potent herbicide and should be handled with care in the lab.
将来の方向性
There are several future directions for research on dicamba. One area of interest is the development of new formulations of dicamba that are more effective in controlling weeds while minimizing off-target movement. Additionally, research is needed to better understand the long-term effects of dicamba on soil health and the environment. Finally, there is a need for research on the development of dicamba-resistant crops to reduce the risk of off-target movement and damage to non-target plants.
Conclusion:
Dicamba is a widely used herbicide in agriculture that has been extensively studied for its effectiveness in controlling broadleaf weeds. It works by disrupting the growth and development of dicotyledonous plants and has a low toxicity to humans and animals. While dicamba has many advantages in agriculture, it is important to handle it with care and continue research to minimize off-target movement and understand its long-term effects on the environment.
合成法
Dicamba can be synthesized through several methods, including the reaction of 2-methyl-4-chlorophenol with 2,3-dimethylphenylamine in the presence of a base such as sodium hydroxide. The resulting product is then treated with propanoyl chloride to form dicamba.
科学的研究の応用
Dicamba has been extensively studied for its use as a herbicide in agriculture. Research has shown that dicamba is effective in controlling a wide range of broadleaf weeds, including those that have developed resistance to other herbicides. Additionally, dicamba has been found to have a low toxicity to humans and animals, making it a safe option for use in agriculture.
特性
分子式 |
C18H20ClNO2 |
|---|---|
分子量 |
317.8 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(2,3-dimethylphenyl)propanamide |
InChI |
InChI=1S/C18H20ClNO2/c1-11-6-5-7-16(13(11)3)20-18(21)14(4)22-17-9-8-15(19)10-12(17)2/h5-10,14H,1-4H3,(H,20,21) |
InChIキー |
NMFXRSBFPIBQHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



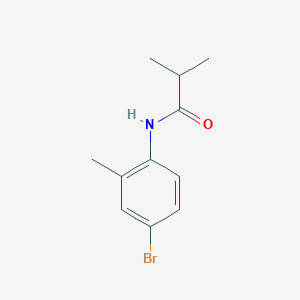
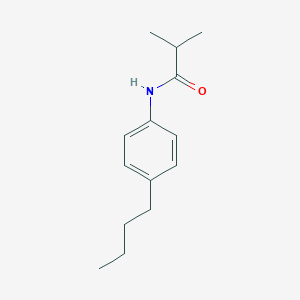

![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
